2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline
Description
Properties
IUPAC Name |
2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-2-5-12-13(6-8)18-14(17-12)9-3-4-10(15)11(16)7-9/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKAWKGNMFTOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazole ring, followed by chlorination and methylation steps. One common method involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole core. Subsequent chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods also focus on minimizing waste and improving the safety of the process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at the 5-position of the aniline ring undergoes nucleophilic substitution under basic or catalytic conditions:
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Ammonolysis : Reacts with amines (e.g., methylamine, ethylenediamine) in the presence of CuI or Pd catalysts to yield amino derivatives. For example, substitution with methylamine produces 5-(6-methylbenzoxazol-2-yl)-N-methylaniline.
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Alkoxylation : Sodium methoxide or ethanolamine facilitates substitution with alkoxy groups, forming ether derivatives such as 5-(6-methylbenzoxazol-2-yl)-2-methoxyaniline.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methylamine | CuI, DMF, 80°C, 12 h | 5-(6-methylbenzoxazol-2-yl)-N-methylaniline | 68–72 | |
| Ethanolamine | K2CO3, DMSO, 100°C, 8 h | 2-(Ethanolamino)-5-(6-methylbenzoxazol-2-yl)aniline | 65 |
Diazotization and Subsequent Transformations
The aniline group undergoes diazotization with nitrous acid (HNO2) to form a diazonium salt, enabling diverse downstream reactions:
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Sandmeyer Reaction : Treatment with CuCN or KI produces 5-(6-methylbenzoxazol-2-yl)-2-cyanoaniline or 2-iodo derivatives .
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Azo Coupling : Reacts with electron-rich aromatics (e.g., phenol, aniline) to form azo dyes. For instance, coupling with β-naphthol yields a bright orange azo compound .
Key Mechanistic Insight :
The electron-withdrawing benzoxazole ring enhances the electrophilicity of the diazonium intermediate, accelerating coupling reactions .
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 and Na2CO3 to form biaryl derivatives. This method achieves yields of 75–85% under microwave irradiation .
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Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., piperidine) using Pd2(dba)3 and Xantphos, yielding N-arylpiperidine derivatives.
Oxidation and Reduction
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Oxidation : Treating with KMnO4 in acidic medium converts the aniline group to a nitro group, producing 2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)nitrobenzene. Further reduction with H2/Pd-C regenerates the aniline.
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Reduction of Benzoxazole Ring : LiAlH4 reduces the benzoxazole to a dihydrobenzoxazole derivative, though this reaction is less common due to steric hindrance from the methyl group.
Functionalization via Smiles Rearrangement
The benzoxazole-thiol intermediate (generated by reacting the parent compound with P2S5) undergoes Smiles rearrangement with amines. For example, reaction with 5-bromopentylamine HBr yields pentylamine-linked derivatives, which are valuable in peptidomimetic synthesis .
Equation :
Scientific Research Applications
2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Structural Features :
- Chlorine atom : Electron-withdrawing group influencing electronic distribution and binding interactions.
- 6-Methylbenzoxazole : Enhances lipophilicity and may stabilize π-π stacking in target binding pockets.
- Aniline core : Provides a scaffold for functionalization and hydrogen bonding via the amine group.
Structural Analogues of Benzoxazole-Aniline Derivatives
The following table summarizes structural variations and their implications:
Structural Insights :
- Methyl Substitution : The 6-methyl group in the target compound balances lipophilicity and steric effects compared to 5,7-dimethyl analogs (e.g., ), which may hinder target binding.
Functional Analogues in Drug Discovery
Several compounds with related scaffolds exhibit notable bioactivity:
Kinase Inhibitors :
- Dasatinib (BMS-354825): A thiazole-carboxamide pan-Src/Abl inhibitor (). While structurally distinct, the aminothiazole core shares functional similarities with benzoxazole in facilitating hydrogen bonding.
- AZD0530 : Quinazoline-based c-Src/Abl inhibitor with a 5-chloro-benzodioxol substituent (). The chloro-aniline moiety in AZD0530 highlights the importance of halogenated aromatic systems in kinase binding.
Antithrombotic Agents :
- BAY 59-7939: Oxazolidinone-based Factor Xa inhibitor (). The chlorothiophene group in BAY 59-7939 demonstrates how halogenated groups enhance potency and selectivity.
Activity Comparison :
- The target compound’s benzoxazole-aniline scaffold may mimic binding modes observed in kinase inhibitors (e.g., dasatinib), but its lack of a carboxamide or quinazoline group could limit cross-reactivity with Src/Abl kinases.
Pharmacokinetics :
- Methyl groups (as in 6-methylbenzoxazole) generally improve metabolic stability compared to nitro or trifluoromethyl substituents (). For example, BMS-354825 () achieves oral bioavailability due to balanced lipophilicity, a trait shared by the target compound.
Biological Activity
2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline is a synthetic compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and research findings.
- Chemical Formula : C14H11ClN2O
- CAS Number : 443125-36-8
- Molecular Weight : 256.70 g/mol
Biological Activity Overview
The biological activity of 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline has been investigated in various contexts, particularly regarding its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline, exhibit selective antibacterial activity. Screening tests have shown that compounds within this class can act against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans.
| Compound | Antimicrobial Activity | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline | Active against B. subtilis | 32 |
| Other Benzoxazole Derivatives | Active against C. albicans | 64 |
The minimal inhibitory concentrations (MIC) for these compounds suggest that while they may not be highly potent, they display selective action which could be beneficial in developing targeted therapies .
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been documented in various cancer cell lines. Studies indicate that 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline exhibits significant cytotoxicity against several types of cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HepG2 (Liver) | 12 |
The compound's structure–activity relationship shows that modifications to the benzoxazole moiety can enhance its anticancer efficacy. For instance, the introduction of electron-donating groups has been correlated with increased cytotoxicity against specific cancer cell lines .
Case Studies
- Antibacterial Screening : A study involving a series of benzoxazole derivatives demonstrated that compounds with specific substituents exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .
- Cytotoxicity Assessment : In a comprehensive evaluation of benzoxazole derivatives on various cancer cell lines, it was found that compounds similar to 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with reduced side effects .
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted anilines and benzoxazole precursors. For example, halogen-substituted anilines (e.g., 2-chloro-5-amino derivatives) can react with 6-methyl-1,3-benzoxazole-2-carboxylic acid derivatives under reflux conditions in toluene or chlorobenzene (140°C, 6–8 hours) . Solvent-free reductive amination or nucleophilic substitution may also be employed, with progress monitored by TLC (e.g., chloroform:methanol, 7:3 ratio) .
Q. How is the purity and structural integrity of this compound validated in synthetic chemistry?
- Methodological Answer : Purity is assessed via HPLC or GC (>97% purity thresholds), while structural confirmation relies on spectroscopic techniques:
- NMR : Integration of aromatic protons and methyl groups (e.g., 6-methyl benzoxazole at ~δ 2.5 ppm).
- IR : Identification of C-N (1270–1272 cm⁻¹) and benzoxazole ring vibrations (e.g., 1030–1033 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks matching the expected molecular weight (C₁₄H₁₀ClN₂O, MW 260.7).
Q. What are the recommended crystallographic tools for resolving its crystal structure?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is standard. Data collection requires high-resolution single crystals, with refinement parameters (R-factors < 5%) validated against SHELX’s robustness for small-molecule structures .
Advanced Research Questions
Q. How can computational methods (DFT/MD simulations) resolve contradictions in experimental spectral data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict vibrational frequencies (IR/Raman) and electronic properties, which are compared to experimental data to resolve ambiguities. For example, discrepancies in C-N stretching modes (~1270 cm⁻¹) can be reconciled by simulating substituent effects (e.g., methyl groups on benzoxazole) . Molecular Dynamics (MD) simulations further assess conformational stability in solvent environments .
Q. What strategies optimize reaction yields in multi-step syntheses involving reactive intermediates?
- Methodological Answer :
- Intermediate stabilization : Use protecting groups (e.g., tert-butyl) for amino or hydroxyl groups during condensation steps .
- Catalytic systems : K₂CO₃/KI in DMF/THF enhances alkylation efficiency (e.g., 70–84% yields for fluoroethylamine analogues) .
- Byproduct mitigation : Chromatography-free purification (e.g., crystallization from ice water) reduces losses in large-scale syntheses .
Q. How are structure-activity relationship (SAR) studies designed for benzoxazole derivatives in pharmacological contexts?
- Methodological Answer : SAR studies involve systematic substitution at key positions (e.g., chloro, methyl, or trifluoromethyl groups) followed by biological assays. For example:
Q. What advanced techniques resolve crystallographic disorder in benzoxazole-containing compounds?
- Methodological Answer : High-resolution data (≤1.0 Å) combined with SHELXL ’s TWIN/BASF commands address twinning or disorder. For example, anisotropic displacement parameters refine methyl group orientations, while difference Fourier maps identify solvent molecules . WinGX suites integrate refinement and validation workflows .
Data Analysis and Contradiction Management
Q. How should researchers reconcile conflicting NMR data for substituted aniline derivatives?
- Methodological Answer :
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding or aggregation.
- Dynamic NMR : Variable-temperature experiments resolve rotational barriers (e.g., hindered aryl-amine bonds) .
- 2D techniques : HSQC/HMBC correlations confirm connectivity in crowded aromatic regions .
Q. What methodologies validate nonlinear optical (NLO) properties in benzoxazole-based chromophores?
- Methodological Answer : Hyper-Rayleigh scattering (HRS) or EFISH (Electric-Field-Induced Second Harmonic) measurements quantify first hyperpolarizability (β). Computational models (e.g., TD-DFT) predict charge-transfer transitions between electron-donor (aniline) and acceptor (benzoxazole) moieties .
Safety and Handling in Academic Settings
Q. What safety protocols are critical when handling reactive intermediates (e.g., acyl chlorides) in its synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for volatile reagents like benzoyl chloride (CAS 98-88-4) .
- PPE : Nitrile gloves and splash goggles prevent skin/eye contact with corrosive intermediates.
- Neutralization : Quench excess chlorinating agents (e.g., POCl₃) with ice-cold sodium bicarbonate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
